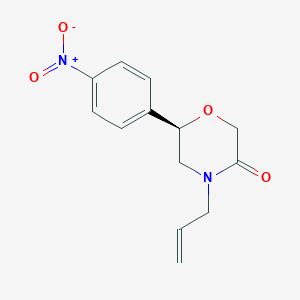
(6R)-6-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6R)-6-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholin-3-one is a chemical compound characterized by its morpholine ring structure substituted with a nitrophenyl group and a prop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6R)-6-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholin-3-one typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with an appropriate alkylating agent under basic conditions.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a nitrophenyl halide reacts with the morpholine ring.
Addition of the Prop-2-en-1-yl Group: The prop-2-en-1-yl group can be added through an alkylation reaction using an appropriate allyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-en-1-yl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products
Oxidation: Epoxides and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted morpholine derivatives.
Applications De Recherche Scientifique
(6R)-6-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholin-3-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of (6R)-6-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholin-3-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the morpholine ring can enhance the compound’s binding affinity to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(6R)-6-(4-Aminophenyl)-4-(prop-2-en-1-yl)morpholin-3-one: Similar structure but with an amino group instead of a nitro group.
(6R)-6-(4-Methylphenyl)-4-(prop-2-en-1-yl)morpholin-3-one: Similar structure but with a methyl group instead of a nitro group.
Uniqueness
(6R)-6-(4-Nitrophenyl)-4-(prop-2-en-1-yl)morpholin-3-one is unique due to the presence of the nitrophenyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
920802-08-0 |
|---|---|
Formule moléculaire |
C13H14N2O4 |
Poids moléculaire |
262.26 g/mol |
Nom IUPAC |
(6R)-6-(4-nitrophenyl)-4-prop-2-enylmorpholin-3-one |
InChI |
InChI=1S/C13H14N2O4/c1-2-7-14-8-12(19-9-13(14)16)10-3-5-11(6-4-10)15(17)18/h2-6,12H,1,7-9H2/t12-/m0/s1 |
Clé InChI |
IUNMZMPWKFQPMS-LBPRGKRZSA-N |
SMILES isomérique |
C=CCN1C[C@H](OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
C=CCN1CC(OCC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Inden-1-ol, 5-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-2,3-dihydro-1-Methyl-](/img/structure/B12638859.png)
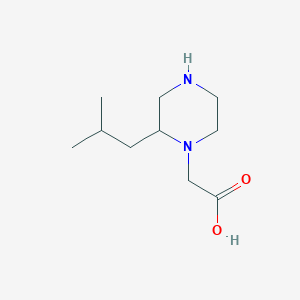
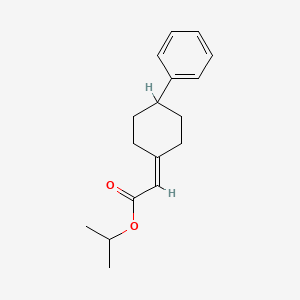
![(3S,3'aR,8'aS,8'bS)-2'-(3,4-dichlorophenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12638879.png)
![2-[(4-Bromophenyl)ethynyl]-2-tert-butyl-1,3-dithiolane](/img/structure/B12638889.png)
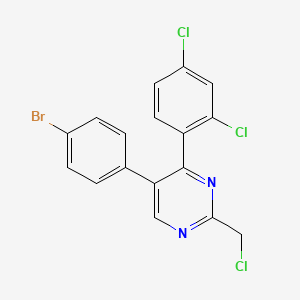
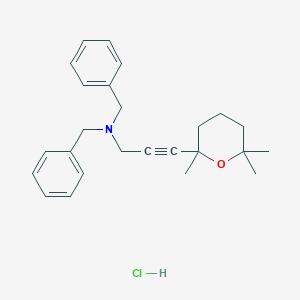
![(1S)-1-Phenyl-3-azaspiro[2.5]octan-3-ium methanesulfonate](/img/structure/B12638909.png)
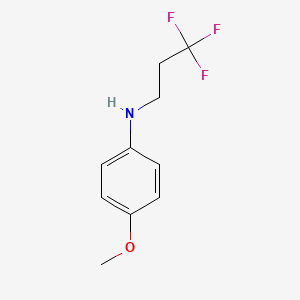
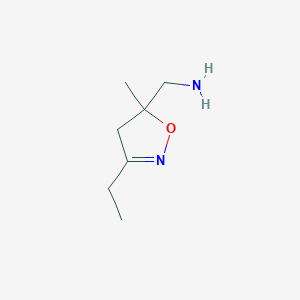
![(1S,2R,6R,9R)-4,4,11,11-tetramethyl-N-[1-(3-methylanilino)-1-oxopropan-2-yl]-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B12638926.png)
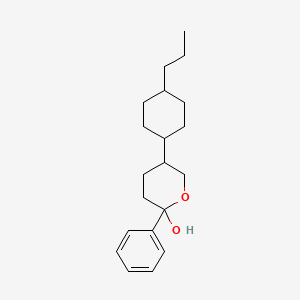

![4,7-Dichloro-2-[2-(3,5-dimethoxyphenyl)ethenyl]quinazoline](/img/structure/B12638934.png)
